(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a benzenesulfonyl group, and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring. The benzenesulfonyl group is then introduced through a sulfonylation reaction, and the phenylethylamino group is added via an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl group.
Substitution: The phenylethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenesulfinyl derivatives .
Scientific Research Applications
(3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R4S)-3-(BENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE include:
Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group attached to different functional groups.
Thiolane derivatives: Compounds with a thiolane ring and various substituents.
Phenylethylamino derivatives: Compounds with a phenylethylamino group and different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-24(21)13-17(19-12-11-15-7-3-1-4-8-15)18(14-24)25(22,23)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICXCCCZOCGJI-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.